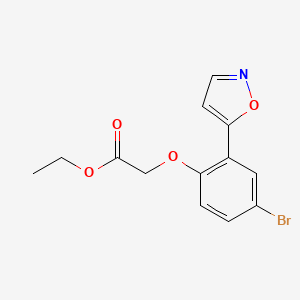

Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate

Description

The exact mass of the compound this compound is 324.99497 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-bromo-2-(1,2-oxazol-5-yl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMCWESDNOVSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Isoxazole Moiety: a Cornerstone of Heterocyclic Chemistry and Drug Discovery

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in the realm of medicinal chemistry. nbinno.comopenaccessjournals.com Its prevalence in a wide array of biologically active compounds underscores its importance in the development of new therapeutic agents. nbinno.comopenaccessjournals.comnih.gov

The significance of the isoxazole moiety can be attributed to several key factors. Structurally, it is a planar, aromatic system that can engage in various non-covalent interactions with biological targets. nih.gov The presence of both a hydrogen bond donor (N-H in certain tautomeric forms) and acceptors (N and O atoms) allows for versatile binding to enzyme active sites and receptors. rsc.org Furthermore, the isoxazole ring is relatively stable metabolically, yet it can also be designed to be cleaved under specific physiological conditions, acting as a potential bioisostere for other functional groups. nih.gov

The incorporation of the isoxazole nucleus into drug candidates has been shown to enhance their pharmacological profiles, including improved efficacy and reduced toxicity. nih.gov This has led to the development of a diverse range of isoxazole-containing drugs with a broad spectrum of therapeutic applications. nih.govresearchgate.net These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. nbinno.com

Table 1: Prominent Examples of Isoxazole-Containing Drugs

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Valdecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Sulfamethoxazole | Antibiotic | Dihydropteroate synthase inhibitor |

| Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase inhibitor |

| Zonisamide | Anticonvulsant | Blocks sodium and calcium channels |

This table presents a selection of well-established drugs where the isoxazole moiety is a critical component of their molecular structure and therapeutic function. nih.govresearchgate.net

The synthetic versatility of the isoxazole ring further contributes to its appeal in drug discovery. A variety of synthetic methodologies, including 1,3-dipolar cycloaddition reactions, allow for the facile construction and functionalization of the isoxazole core, enabling the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. nbinno.comnih.gov

Phenoxyacetate Derivatives: Versatility in Medicinal Chemistry and Synthetic Applications

Phenoxyacetate (B1228835) derivatives represent another class of compounds with a long history of utility in both agrochemicals and pharmaceuticals. researchgate.net The phenoxyacetic acid scaffold is characterized by a phenyl ring linked to a carboxylic acid group through an ether linkage.

In the realm of medicinal chemistry, phenoxyacetic acid derivatives have been investigated for a wide range of biological activities. nbinno.com These compounds have demonstrated potential as antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antimycobacterial agents. researchgate.netnih.gov The biological profile of these derivatives can be readily modulated by introducing various substituents onto the phenyl ring. For instance, the well-known hypolipidemic agent, fenofibrate, is a phenoxyisobutyric acid derivative. researchgate.net

More recently, phenoxyacetic acid derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, showing promise for the development of novel anti-inflammatory drugs with potentially improved gastrointestinal safety profiles. nih.gov Furthermore, certain phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. researchgate.net

Beyond their direct medicinal applications, phenoxyacetate derivatives serve as valuable building blocks, or synthons, in organic synthesis. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further molecular elaboration. The synthesis of phenoxyacetates themselves is often straightforward, typically involving the Williamson ether synthesis between a phenol (B47542) and an α-haloacetate, such as ethyl bromoacetate. nih.gov This accessibility makes them attractive starting materials for the construction of more complex molecular architectures.

The most widely recognized application of phenoxyacetic acid derivatives is in agriculture as herbicides. nih.gov Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are synthetic auxins that mimic the action of the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of broadleaf weeds. nih.gov

The Rationale for Investigating Halogenated Aryl Heterocyclic Compounds in Academic Research

The strategic incorporation of halogen atoms, such as bromine in the case of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate, into aryl-heterocyclic compounds is a well-established and powerful strategy in drug design and academic research. The rationale for this approach is multifaceted, stemming from the profound effects that halogens can exert on a molecule's physicochemical properties and its interactions with biological targets.

One of the primary reasons for halogenation is the modulation of a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The introduction of a halogen atom generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. researchgate.net

Furthermore, halogen atoms can significantly impact a compound's metabolic stability. By blocking sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, halogenation can increase the half-life of a drug in the body. nbinno.com

A particularly exciting area of research is the role of halogen bonding in molecular recognition. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom in a biological target. nih.govnih.gov This interaction, which is analogous to a hydrogen bond, can contribute significantly to the binding affinity and selectivity of a ligand for its receptor. nih.govacs.org The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov

Finally, halogenated aryl-heterocyclic compounds are invaluable synthetic intermediates. The carbon-halogen bond serves as a versatile handle for a wide range of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. nbinno.com This allows for the facile introduction of a diverse array of substituents at the halogenated position, enabling the systematic exploration of a compound's structure-activity relationship. nbinno.com

Structure Activity Relationship Sar Studies of Ethyl 2 4 Bromo 2 Isoxazol 5 Yl Phenoxy Acetate Analogues

Impact of Isoxazole (B147169) Ring Substituents on Biological Activities and Selectivity

The isoxazole ring is a critical pharmacophore in many biologically active compounds, and its substitution pattern significantly modulates the activity and selectivity of its derivatives. ijpca.orgresearchgate.netrsc.org Modifications to the isoxazole moiety can lead to compounds with enhanced potency and reduced toxicity. ijpca.org

Research on various isoxazole-containing compounds has demonstrated that the introduction of different substituents on the ring can profoundly influence their biological profiles. For instance, in a series of isoxazole chalcone (B49325) derivatives, the presence of electron-donating groups, such as methoxy (B1213986) substituents, on an associated benzene (B151609) ring was found to enhance anticancer activity. nih.gov In other cases, the addition of hydrophilic substituents to the isoxazole ring resulted in stronger cytotoxic activity against certain cancer cell lines. nih.gov The antibacterial activity of isoxazole derivatives has been shown to be enhanced by the presence of methoxy, dimethyl amino, and bromine groups on phenyl rings attached to the isoxazole core. ijpca.org

The position of substituents is also crucial. Studies on diarylisoxazoles have indicated that 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. nih.gov Furthermore, the nature of the substituent can be pivotal for specific activities; for example, the presence of a nitro group on a heterocyclic ring, including isoxazole, appears to be crucial for trypanocidal activity. researchgate.net

These findings underscore the versatility of the isoxazole ring as a scaffold in drug design, where targeted substitutions can fine-tune the pharmacological effects of the resulting analogues. researchgate.net

Role of Halogen Atom Position and Substitution Pattern on the Phenoxy Ring in Molecular Recognition

The presence and position of a halogen atom on the phenoxy ring of a molecule are critical determinants of its interaction with biological targets, a concept central to molecular recognition. nih.govrsc.orgresearchgate.net Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, play a significant role in the specificity and affinity of ligand-protein binding. nih.govmdpi.com The strength and directionality of these bonds are highly dependent on the type of halogen and its location on the aromatic ring. mdpi.com

In the parent compound, a bromine atom is situated at the 4-position of the phenoxy ring. Altering this substitution pattern—by changing the halogen (e.g., to chlorine or iodine) or its position (e.g., to the 2- or 3-position)—can significantly impact the molecule's conformational properties and its network of intermolecular interactions. nih.gov Such changes can, in turn, affect how the molecule is recognized by its biological target, potentially leading to variations in potency and selectivity. nih.gov

For example, studies on various halogenated compounds have shown that halogen bonds can be crucial for inhibitor recognition and binding in enzymes like protein kinases. nih.gov The specific geometry of the halogen bond, dictated by the halogen's position, can either enhance or diminish the binding affinity. By strategically engineering these halogen interactions, it is possible to modulate the substrate selectivity of enzymes, highlighting the importance of the halogen's position in achieving desired biological activity. nih.gov Therefore, the 4-bromo substitution on the phenoxy ring of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is likely a key feature for its molecular recognition profile.

Influence of Acetate (B1210297) Ester Modifications on Compound Potency and Pharmacological Profile

The acetate ester group in many bioactive molecules, including this compound, often functions as a prodrug moiety, influencing the compound's absorption, distribution, and potency. nih.govresearchgate.net Ester modifications are a common strategy in medicinal chemistry to enhance the bioavailability of a drug, particularly its oral absorption. nih.gov

In a study of (aryloxy)acetic acid diuretics, it was demonstrated that the ethyl ester group serves to enhance oral absorption, with the corresponding carboxylic acid being the active species in vivo. nih.gov This suggests that the ethyl acetate portion of the target compound may be hydrolyzed by esterases in the body to release the active carboxylic acid form. Side-chain functional groups that could not be converted to the carboxylic acid in vivo failed to show diuretic activity. nih.gov

The nature of the ester group itself can also fine-tune potency. Replacing an ester with an amide in acetylcholine (B1216132) analogues, for example, was found to significantly reduce activity, illustrating the importance of the ester linkage for receptor activation in that context. nih.gov Conversely, strategic amide-to-ester substitutions in other classes of molecules have been shown to increase cell permeability and, consequently, cellular potency. acs.org The choice of the alkyl group of the ester (e.g., methyl vs. ethyl) can also have subtle but significant effects on activity. Therefore, modifications to the ethyl acetate moiety of the title compound, such as altering the ester to a different alkyl group or replacing it with another functional group, would be expected to have a profound impact on its pharmacological profile. acs.org

Linker Region Modifications and their Implications for Target Binding and Activity

Studies on related (aryloxy)acetic acid derivatives have explored various modifications to this linker. nih.gov These include:

Homologation: Altering the length of the carbon chain in the linker.

Methyl substitution: Introducing methyl groups on the linker.

Heteroatom replacement: Substituting carbon atoms in the linker with other atoms.

Such modifications can alter the flexibility, conformation, and electronic properties of the molecule, thereby influencing how it fits into the binding site of its target. For instance, in a series of diuretics, ring annelation of the oxyacetic side chain to form a dihydrobenzofuran-2-carboxylic acid resulted in a compound with the highest saluretic activity, demonstrating that constraining the linker's conformation can be beneficial. nih.gov In another context, replacing an acetic acid moiety with a valeric acid within a linker used in solid-phase peptide synthesis significantly improved performance in terms of loading capacity and yield. nih.gov These examples highlight that even subtle changes to the linker region can have substantial implications for the molecule's biological activity and properties.

Stereochemical Considerations in Structure-Activity Relationships of Related Chiral Analogues

While this compound is an achiral molecule, the introduction of a chiral center into its analogues could have profound implications for their pharmacological activity. Chirality is a fundamental property in biological systems, as receptors, enzymes, and other biological targets are themselves chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different behaviors in the body. nih.gov

The two enantiomers of a chiral molecule, designated as R and S, can differ in their:

Bioavailability

Rate of metabolism

Potency and selectivity for biological targets

Toxicity

For a given chiral drug, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

In the context of analogues of the title compound, a chiral center could be introduced, for example, by adding a substituent to the methylene (B1212753) group of the acetate linker (e.g., creating Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)propanoate). In such a case, it would be crucial to separate and test each enantiomer individually. Structure-activity relationship studies of chiral non-racemic dexoxadrol (B1663360) analogues, for instance, revealed that a specific stereochemical configuration was crucial for high affinity to the NMDA receptor. nih.gov This underscores the principle that for chiral analogues, a full understanding of the SAR requires consideration of the three-dimensional arrangement of the atoms.

Molecular Mechanisms of Action and Target Identification

Biochemical Pathway Modulation by Isoxazole-Phenoxyacetate Scaffolds

Compounds built on isoxazole-phenoxyacetate and related scaffolds engage with multiple biochemical pathways, primarily through the inhibition of key enzymes, interaction with cellular receptors, and modulation of ion channels.

The isoxazole (B147169) moiety is a core component of many molecules designed as enzyme inhibitors. nih.gov Studies on various isoxazole derivatives have demonstrated significant inhibitory activity against several classes of enzymes.

Cyclooxygenases (COX) and Lipoxygenases (LOX): Isoxazole derivatives have been extensively studied as inhibitors of COX and LOX enzymes, which are key mediators of inflammation. nih.gov Certain novel isoxazole derivatives have shown potent, dose-dependent inhibition of COX-2. frontiersin.org For instance, specific synthesized compounds exhibited significant COX-2 inhibitory effects, with IC50 values comparable to standard drugs. frontiersin.org Similarly, other isoxazole derivatives have been identified as effective 5-Lipoxygenase (5-LOX) inhibitors. researchgate.net One study found that a synthesized derivative caused concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 µM. researchgate.net

Other Enzymes: The isoxazole scaffold has been incorporated into inhibitors for a wide range of other enzymes. For example, certain 4-phenoxy-phenyl isoxazoles act as potent inhibitors of Acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid metabolism and implicated in some tumors. nih.govsemanticscholar.org One derivative, compound 6g , demonstrated an ACC inhibitory activity with an IC50 of 99.8 nM. nih.govsemanticscholar.org The isoxazole ring is also found in compounds that inhibit histone deacetylases (HDACs), which are involved in epigenetic regulation and are targets for cancer therapy. researchgate.net While some studies on fluorophenyl-isoxazole-carboxamides showed weak inhibition of lipase (B570770) and α-amylase, their primary activity was found to be antioxidant in nature. nih.govbohrium.com

| Enzyme Target | Isoxazole Derivative Example | IC50 Value | Source |

| 5-Lipoxygenase (5-LOX) | Compound C3 | 8.47 µM | researchgate.net |

| 5-Lipoxygenase (5-LOX) | Compound C5 | 10.48 µM | researchgate.net |

| Acetyl-CoA carboxylase (ACC) | Compound 6g | 99.8 nM | nih.govsemanticscholar.org |

| Acetyl-CoA carboxylase (ACC) | CP-640186 (Reference) | 108.9 nM | semanticscholar.org |

Isoxazole derivatives can function as modulators of various cellular receptors, influencing their activity and downstream signaling cascades.

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors critical in nociceptive transmission. mdpi.com These compounds can significantly inhibit AMPA receptor activity and alter their biophysical gating properties, suggesting a potential role in counteracting pathological processes like central sensitization in chronic pain. mdpi.com

Other Receptors: The isoxazole structure is a key feature in molecules designed to interact with other receptors, including the GABAA α5 receptor, where they act as positive allosteric modulators, and the purinergic P2Y1 receptor. nih.gov Furthermore, isoxazole-containing hybrids have been developed as selective estrogen receptor downregulators (SERDs) for potential use in ER-positive breast cancer. nih.gov Mechanistic studies on some isoxazole-piperazine hybrids suggest they can inhibit the cell survival pathway through Akt hyperphosphorylation and induce apoptosis via p53 protein activation. researchgate.net

The ability of isoxazole-based compounds to modulate ion channels extends beyond ligand-gated receptors like AMPA. Ion channels are crucial for a vast range of physiological functions, and their dysfunction can lead to various diseases known as channelopathies. nih.gov The modulation of these channels represents a key therapeutic strategy. nih.gov While direct studies on Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate are not available, research on related structures and general principles of ion channel modulation provides context. For example, synthetic compounds can act as inhibitory gating modulators of certain potassium channels, decreasing their sensitivity to calcium. nih.gov The redox state of the cellular environment can also regulate ion channel activity, with reducing agents potentiating currents in acid-sensing ion channels (ASICs). nih.gov

Cellular Response Elucidation and Functional Assays

The interaction of isoxazole-phenoxyacetate scaffolds with molecular targets translates into observable cellular responses, including changes in gene expression and management of oxidative stress.

Isoxazole-based compounds have been shown to alter gene and protein expression profiles, leading to significant changes in cell phenotype and function.

Effects on β-Cells: In β-cells, isoxazole compounds can induce genes that support neuroendocrine and β-cell phenotypes while simultaneously suppressing genes important for proliferation. nih.govelsevierpure.com This modulation suggests a potential for altering cell fate. nih.gov

Erythroid Precursor Cells: In the context of β-thalassemia, novel isoxazole derivatives have been demonstrated to be potent inducers of γ-globin gene expression in erythroid precursor cells. mdpi.com This leads to increased production of fetal hemoglobin (HbF) and a reduction in the excess of free α-globin chains, highlighting the ability of these compounds to transcriptionally regulate specific genes. mdpi.com For instance, treatment with certain isoxazole derivatives led to a preferential and significant accumulation of γ-globin mRNA. mdpi.com

Cancer Cells: In cancer cell lines, isoxazole derivatives can induce cell cycle arrest and apoptosis. researchgate.net This is often accompanied by changes in the expression and phosphorylation status of key regulatory proteins like p53 and Rb. researchgate.net

A prominent activity of many isoxazole derivatives is their ability to counteract oxidative stress. nih.govbohrium.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, and it is implicated in numerous diseases. nih.govnih.gov

Free Radical Scavenging: Many isoxazole derivatives exhibit potent free radical scavenging activity. bohrium.com In one study, certain fluorophenyl-isoxazole-carboxamides demonstrated high antioxidant potency in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with IC50 values significantly lower than the positive control, Trolox. nih.govbohrium.com This direct scavenging of free radicals is a primary antioxidant mechanism. mdpi.com

Modulation of Cellular Antioxidant Systems: Beyond direct scavenging, these compounds can influence the body's endogenous antioxidant systems. In vivo studies have shown that treatment with an active isoxazole derivative can lead to a two-fold greater total antioxidant capacity (TAC) compared to the control. nih.govbohrium.com The cellular response to oxidative stress involves a complex network of antioxidant defense mechanisms, and compounds that bolster these systems can help mitigate cellular damage. nih.govnih.gov Some isoxazole-piperazine hybrids have been shown to induce oxidative stress in cancer cells, leading to apoptosis, indicating a pro-oxidant effect in a specific context to achieve a therapeutic outcome. researchgate.net

| Antioxidant Assay | Isoxazole Derivative | IC50 Value (µg/ml) | Source |

| DPPH Radical Scavenging | Compound 2a | 0.45 ± 0.21 | nih.govbohrium.com |

| DPPH Radical Scavenging | Compound 2c | 0.47 ± 0.33 | nih.govbohrium.com |

| DPPH Radical Scavenging | Trolox (Control) | 3.10 ± 0.92 | nih.govbohrium.com |

Methodologies for Investigating Molecular Targets of the Compound

The identification of molecular targets is a critical step in understanding the mechanism of action of any bioactive compound, including this compound. This process, often referred to as target deconvolution, employs a variety of strategies that can be broadly categorized into direct biochemical methods, genetic approaches, and computational predictions. broadinstitute.orgnih.gov A multi-faceted approach, often combining several techniques, is typically required to confidently identify and validate the biological targets of a novel small molecule. broadinstitute.org

Direct Biochemical and Biophysical Approaches

Direct methods rely on the physical interaction between the small molecule and its protein target. nih.gov These techniques are powerful because they can directly identify binding partners from complex biological mixtures like cell lysates.

Affinity-Based Protein Profiling (AfBPP): This is a cornerstone technique for target identification. acs.org It involves chemically modifying the compound of interest, in this case, this compound, by attaching a reactive group (a photo-affinity linker) and a reporter tag (like biotin). acs.orgrsc.org The modified compound is introduced to living cells or cell lysates. Upon UV irradiation, the photo-affinity linker forms a covalent bond with proteins in close proximity, presumably the target proteins. acs.org The biotin (B1667282) tag then allows for the isolation of these covalently linked protein complexes using affinity chromatography (e.g., with streptavidin beads). The captured proteins are subsequently identified using mass spectrometry. nih.gov

Affinity Chromatography: A classical and widely used method, affinity chromatography involves immobilizing the unmodified small molecule onto a solid support, such as agarose (B213101) beads. acs.orgnih.gov A cellular extract is then passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. rsc.orgacs.org The bound proteins are then eluted and identified by mass spectrometry. The success of this method hinges on identifying a suitable point on the molecule for immobilization that does not disrupt its binding to the target. acs.org

Drug Affinity Responsive Target Stability (DARTS): This label-free method circumvents the need for chemical modification of the compound. acs.orgnih.gov The principle behind DARTS is that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to degradation by proteases. rsc.orgnih.gov In a typical DARTS experiment, two samples of a cell lysate are prepared; one is treated with the compound of interest (e.g., this compound) and the other with a vehicle control. Both samples are then subjected to limited proteolysis. The resulting protein fragments are analyzed by gel electrophoresis or mass spectrometry. Proteins that are protected from proteolysis in the compound-treated sample are identified as potential binding targets. nih.gov

Genetic and Genomic Methods

Genetic approaches identify molecular targets by observing how genetic perturbations affect the cellular response to a compound. pharmafeatures.com

CRISPR-Based Screens: The advent of CRISPR-Cas9 technology has revolutionized target identification. nih.gov Genome-wide pooled CRISPR screens can be used to identify genes that, when knocked out, confer either resistance or sensitivity to a compound. For example, a library of cells, each with a different gene knocked out, can be treated with this compound. Cells in which the knockout of a specific gene leads to survival in the presence of a lethal dose of the compound would suggest that this gene encodes the target protein or a protein essential for the compound's activity. nih.govacs.org Conversely, CRISPR activation (CRISPRa) screens can identify genes whose overexpression leads to altered sensitivity. nih.gov

RNA Interference (RNAi) Screening: Similar to CRISPR screens, RNAi libraries can be used to systematically knock down the expression of individual genes. nih.govpharmafeatures.com By observing which gene knockdowns alter the phenotypic response to the compound, researchers can infer the involvement of those genes and their protein products in the compound's mechanism of action. nih.gov

Phenotypic Screening and Target Deconvolution

This strategy, also known as "forward pharmacology" or "classical pharmacology," begins by identifying a compound based on a desirable change it produces in a cell or organism's phenotype, without prior knowledge of the target. wikipedia.orgsciltp.com Once a "hit" compound like this compound is identified through such a screen, the subsequent and often challenging step is to determine its molecular target(s), a process called target deconvolution. wikipedia.orgcriver.com The biochemical and genetic methods described above are the primary tools used for this deconvolution process. criver.com

Computational (In Silico) Approaches

Computational methods offer a predictive approach to target identification, helping to prioritize experimental validation. nih.govnih.gov

Ligand-Based Methods: These methods are based on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological targets. nih.gov If this compound shares structural features with other compounds whose targets are known, these known targets become candidate targets for the novel compound. nih.gov

Structure-Based Methods (Molecular Docking): When the three-dimensional structures of potential protein targets are known, molecular docking simulations can be used to predict whether and how a small molecule might bind. creative-biolabs.commdpi.com In this approach, the structure of this compound would be computationally "docked" into the binding sites of a library of proteins. A scoring function is used to estimate the binding affinity, and high-scoring interactions suggest potential targets. nih.gov

The table below summarizes the key methodologies that could be employed to identify the molecular targets of this compound.

| Methodology | Principle | Key Advantages | Key Limitations |

| Affinity-Based Protein Profiling (AfBPP) | Covalent capture of binding proteins using a chemically modified compound. acs.org | Identifies direct binding partners in a physiological context; can trap transient or weak interactions. | Requires chemical synthesis to modify the compound, which may alter its activity. acs.org |

| Affinity Chromatography | Isolation of binding proteins using an immobilized compound. acs.org | Directly identifies binding partners; does not require covalent modification of the target. nih.gov | Immobilization may interfere with binding; can be prone to identifying non-specific binders. criver.com |

| Drug Affinity Responsive Target Stability (DARTS) | Target protein stabilization upon ligand binding leads to protease resistance. nih.gov | Label-free (no compound modification needed); applicable to any small molecule. rsc.org | May not detect targets that do not undergo conformational stabilization upon binding. |

| CRISPR/RNAi Screens | Genetic knockout/knockdown of genes alters cellular sensitivity to the compound. pharmafeatures.comnih.gov | Unbiased, genome-wide approach; identifies functionally relevant targets and pathways. acs.org | Indirect method; may identify upstream or downstream pathway components rather than the direct target. |

| Computational (In Silico) Prediction | Prediction of targets based on chemical similarity or molecular docking simulations. nih.govnih.gov | Rapid and cost-effective for generating hypotheses; can screen vast virtual libraries. creative-biolabs.com | Predictions require experimental validation; accuracy depends on the quality of databases and algorithms. mdpi.com |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Molecular docking studies performed on isoxazole (B147169) derivatives have revealed various binding modes and key interactions within the active sites of biological targets. For Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate, the predicted binding mode would likely involve a combination of hydrophobic interactions, hydrogen bonding, and halogen bonding. The bromo-phenyl moiety is expected to engage in hydrophobic interactions with nonpolar residues in the active site. The ester group and the isoxazole ring, with their constituent oxygen and nitrogen atoms, are potential sites for hydrogen bond formation with polar amino acid residues. Specifically, the oxygen atoms of the acetate (B1210297) group and the nitrogen and oxygen atoms of the isoxazole ring could act as hydrogen bond acceptors. The bromine atom on the phenyl ring could also participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. Pi-cation stacking, an interaction between a cation and the face of an aromatic ring, is another potential interaction that could contribute to the binding, depending on the specific amino acid composition of the target's active site.

The binding affinity, often quantified by the binding energy (in kcal/mol), is a crucial parameter in determining the potential efficacy of a drug candidate. Molecular docking simulations can provide an estimation of this binding affinity. For novel isoxazole analogues, docking energies have been reported in the range of -7.8 to -9 kcal/mol, indicating good binding affinities to their target receptors. pnrjournal.com For this compound, a similar range of binding energies would be expected, suggesting a favorable interaction with its biological target. The specificity of the compound for a particular receptor is determined by the complementarity of its shape and chemical properties to the active site. The unique arrangement of functional groups in this compound would dictate its specific interactions and, consequently, its selectivity towards a particular biological receptor over others.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into the distribution of electrons within a molecule and can be used to predict its reactivity. For a related chalcone (B49325) derivative, DFT calculations were performed at the B3LYP/6-311++G(d,p) level to obtain its optimized geometry and frontier molecular orbitals (HOMO and LUMO). nih.gov Similar calculations for this compound would allow for the determination of its molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. This information is valuable for understanding how the molecule will interact with its biological target. The energies of the HOMO and LUMO are important for predicting the molecule's reactivity and stability.

Pharmacophore Modeling and Virtual Screening Approaches in Lead Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used to search large chemical databases for other molecules that possess the same pharmacophoric features, a process known as virtual screening. This approach has been successfully used to identify novel inhibitors for various biological targets. mdpi.comnih.gov For this compound, a pharmacophore model could be developed based on its key interaction features identified from molecular docking studies. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Such a model would be instrumental in virtual screening campaigns to discover new compounds with potentially similar or improved biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. MD simulations provide a detailed picture of the conformational changes that a ligand and its target receptor undergo upon binding. These simulations can be used to assess the stability of the ligand-receptor complex and to analyze the binding dynamics in detail. For related isoxazole derivatives, MD simulations have been used to investigate their interactions with target proteins. nih.govrsc.org An MD simulation of this compound bound to its target would reveal the flexibility of the ligand in the active site and the stability of the key interactions identified in molecular docking studies. This would provide a more realistic and dynamic understanding of the binding event, complementing the static picture provided by molecular docking.

Data Tables

Table 1: Predicted Interaction Types for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |

| Hydrophobic Interactions | Bromo-phenyl ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |

| Hydrogen Bonding | Ester group, Isoxazole ring | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) |

| Pi-Cation Stacking | Phenyl ring, Isoxazole ring | Cationic amino acids (e.g., Lysine, Arginine) |

Table 2: Computational Chemistry Methods and Their Applications

| Method | Application for this compound |

| Molecular Docking | Prediction of binding mode and affinity to biological targets. |

| Quantum Chemical Calculations (DFT) | Determination of electronic properties, molecular electrostatic potential, and reactivity. |

| Pharmacophore Modeling | Identification of key chemical features for biological activity and use in virtual screening. |

| Molecular Dynamics Simulations | Analysis of conformational changes, binding stability, and dynamic interactions with the target. |

Advanced Research Applications and Potential Therapeutic Relevance

Development of Novel Pharmacological Probes for Biological Systems

The isoxazole (B147169) scaffold is a versatile component in the design of pharmacological probes to investigate biological systems. These probes are crucial tools for understanding the function of proteins and cellular pathways. While Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate has not been specifically identified as a pharmacological probe in the reviewed literature, related compounds have been developed for such purposes. For instance, selective inhibitors for the BET (Bromo and Extra C-Terminal) family of bromodomain epigenetic reader proteins have been developed from isoxazole templates. ijpba.info These chemical probes are instrumental in studying the roles of these proteins in cancer and inflammation. ijpba.info The structural features of this compound could potentially be optimized to create selective ligands for various biological targets, thereby enabling its use as a tool to probe their functions in health and disease.

Exploration of Immunoregulatory Properties of Isoxazole Derivatives

Isoxazole derivatives have been extensively studied for their ability to modulate the immune system. nih.govnih.gov These compounds exhibit a wide range of immunoregulatory activities, including immunosuppressive, anti-inflammatory, and immunostimulatory effects. nih.gov The specific activity often depends on the substitution pattern on the isoxazole ring. nih.gov

A significant number of isoxazole derivatives have demonstrated immunosuppressive properties in various research models. nih.gov For example, certain derivatives of isoxazole[4,5-d]pyrimidine have been shown to inhibit the humoral immune response to sheep erythrocytes in vivo. nih.govnih.gov Other studies have identified isoxazole derivatives that can suppress the proliferation of lymphocytes, a key event in the immune response. nih.gov One notable compound, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and induce apoptosis in Jurkat cells, suggesting a potential mechanism for its immunosuppressive action. nih.govmdpi.com These findings indicate that the isoxazole scaffold, as present in this compound, is a promising starting point for the development of new immunosuppressive agents.

The anti-inflammatory properties of isoxazole derivatives are well-documented. sigmaaldrich.comnih.gov Many compounds containing the isoxazole ring have shown potent activity in cellular and animal models of inflammation. nih.govnih.gov For instance, some indolyl–isoxazolidines have been found to significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines. nih.govnih.gov In animal studies, such as the carrageenan-induced paw edema model in rats, various isoxazole derivatives have demonstrated anti-inflammatory effects comparable or even superior to established drugs like diclofenac and indomethacin. nih.govsigmaaldrich.comnih.gov This activity is often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

| Compound/Derivative Class | Model System | Observed Anti-inflammatory Effect | Reference |

| Indolyl–isoxazolidines (e.g., compound 9a) | Macrophage THP-1 cells; Carrageenan-induced paw edema in mice | Significant inhibition of LPS-induced TNF-α and IL-6 production; Potency comparable to indomethacin. | nih.govnih.gov |

| Isoxazole–mercaptobenzimidazole hybrids | Animal models | Analgesic and anti-inflammatory properties. | nih.gov |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (compound 7a) | Carrageenan-induced mice paw edema | 51% inhibition of paw edema, more potent than Celecoxib. | nih.gov |

| Various synthesized isoxazole derivatives | Carrageenan-induced rat paw edema | Compounds I3, I5, I6, and I11 showed significant activity compared to standard Diclofenac sodium. | sigmaaldrich.com |

While many isoxazole derivatives are immunosuppressive, some also possess immunostimulatory properties, making them candidates for adjuvant research to enhance the efficacy of vaccines. nih.govnih.gov For example, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have been shown to enhance antibody production in mice and modulate T-cell subsets. nih.govnih.gov Another isoxazoline derivative, HAB-439, was found to stimulate the delayed-type hypersensitivity (DTH) response to bacterial antigens, suggesting its potential to restore immune functions in immunocompromised individuals. nih.gov This dual potential for both suppression and stimulation highlights the versatility of the isoxazole scaffold in immunology. nih.govnih.gov

Research in Anticancer and Antiviral Agents based on Isoxazole Scaffolds

The isoxazole scaffold is a privileged structure in the development of anticancer and antiviral agents due to its ability to interact with various biological targets. mdpi.comnih.govrrpharmacology.ru

In cancer research, isoxazole-containing compounds have been investigated as inhibitors of crucial cellular pathways involved in cancer progression. mdpi.comnuph.edu.ua They have shown promise as small molecule inhibitors targeting cell-surface receptors and intracellular signaling cascades. mdpi.com For example, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis that is upregulated in many cancers. nih.gov Several of these derivatives exhibited potent antiproliferative activities against human cancer cell lines. nih.gov Other studies have shown that isoxazole derivatives can induce apoptosis in cancer cells and inhibit their growth. nih.govmdpi.comrsc.org

| Isoxazole Derivative | Cancer Cell Line(s) | Mechanism/Activity | Reference |

| 4-phenoxy-phenyl isoxazoles (e.g., compound 6g) | Various human cancer cell lines | Acetyl-CoA carboxylase (ACC) inhibitors; induce apoptosis and cell cycle arrest. | nih.gov |

| Isoxazole-based chalcones and dihydropyrazoles | Human normal cells (L02) and various cancer lines | Dihydropyrazole 45 and 39 showed potent anticancer activity. | nih.gov |

| Isoxazole-carboxamide derivatives (2d and 2e) | Hep3B (liver), HeLa (cervical) | Cytotoxic activity. | mdpi.com |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (breast) | Potent and selective cytotoxicity, induces apoptosis. | nih.gov |

In the field of antiviral research, isoxazole derivatives have been synthesized and evaluated against various viruses. For instance, novel isoxazole-amide derivatives containing an acylhydrazone moiety have shown promising in vivo antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some compounds exhibiting better activity than the commercial agent Ningnanmycin. The broad-spectrum antiviral potential of the isoxazole scaffold makes it an attractive starting point for the development of new therapeutic agents against viral infections. rrpharmacology.ru

Investigational Studies for Neurological Disorders and Anticonvulsant Activity

The isoxazole ring is a key component in several compounds investigated for the treatment of neurological disorders, including epilepsy. nih.gov The design of isoxazole derivatives has led to the development of molecules with anticonvulsant properties. These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

Several studies have reported the synthesis of novel isoxazole derivatives with significant anticonvulsant activity. For example, a series of benzo[d]isoxazole derivatives were designed as selective blockers of the voltage-gated sodium channel NaV1.1, a key target in epilepsy. One of the most potent compounds from this series, Z-6b, showed high protection against MES-induced seizures. The mechanism of action for some isoxazole-based anticonvulsants is thought to involve the modulation of GABAergic neurotransmission. nih.gov The structural features of this compound, particularly the phenoxy group, are also found in other classes of compounds with anticonvulsant activity, such as certain 1,3,4-oxadiazole derivatives. This suggests that this scaffold could be a valuable template for designing new agents for neurological disorders.

Role in Chemical Tool Development for Epigenetic Studies

No published research was found that investigates the use of this compound as a chemical probe or tool for studying epigenetic mechanisms. There is no information available regarding its potential inhibitory activity against histone demethylases or other epigenetic modifiers.

Multi-Targeting Approaches with the Isoxazole-Phenoxyacetate Scaffold in Polypharmacology

While the isoxazole scaffold is known to be a versatile component in the design of multi-target agents, there is no specific literature that discusses the polypharmacological applications of this compound or the broader isoxazole-phenoxyacetate scaffold in multi-targeting approaches.

Therefore, a detailed, evidence-based article on the advanced research applications and potential therapeutic relevance of this compound, as per the requested outline, cannot be generated at this time. Further research would be required to elucidate the potential of this specific chemical entity in the fields of epigenetics and polypharmacology.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral Analogues of the Compound

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit varied biological activities and metabolic profiles. Future research will increasingly focus on the asymmetric synthesis of chiral analogues of isoxazole-phenoxyacetate compounds to isolate the most therapeutically effective and safest stereoisomer.

Key advancements are anticipated in the following areas:

Chiral Catalysis: The development of novel chiral catalysts, including metal complexes and organocatalysts, will be instrumental in achieving high enantioselectivity in the synthesis of these compounds. These catalysts can facilitate key bond-forming reactions that establish the chiral centers with high precision.

Enzymatic Resolutions: Biocatalysis offers a green and highly specific alternative for resolving racemic mixtures of chiral intermediates or the final compounds. The use of enzymes like lipases and esterases is expected to become more widespread.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources can provide an efficient route to specific enantiomers. This approach leverages the inherent chirality of natural products to build complex chiral molecules.

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Advantages | Potential Challenges |

| Chiral Catalysis | High efficiency, potential for scalability. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Enzymatic Resolutions | High enantioselectivity, mild reaction conditions. | Substrate specificity, enzyme stability and cost. |

| Chiral Pool Synthesis | Access to specific enantiomers, well-defined stereochemistry. | Limited availability of starting materials, may require multi-step syntheses. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. For isoxazole-phenoxyacetate compounds, these computational tools can be leveraged to navigate the vast chemical space and predict molecular properties with greater accuracy.

Future applications of AI and ML in this area will likely include:

De Novo Drug Design: Generative AI models can design novel molecular structures with desired pharmacological profiles. These models can explore a vast chemical space to propose new isoxazole-phenoxyacetate derivatives with potentially improved efficacy and reduced off-target effects.

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compound analogues. This can help in prioritizing candidates for synthesis and experimental testing, thereby reducing time and cost.

Structure-Activity Relationship (SAR) Studies: AI can analyze complex SAR data to identify key structural features that govern the biological activity of these compounds. This can provide valuable insights for optimizing the lead structures.

Phenomic and Proteomic Profiling in Mechanistic Studies for Comprehensive Understanding

To fully understand the therapeutic potential and mechanism of action of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate and its analogues, a deep dive into their effects on cellular systems is necessary. Phenomic and proteomic profiling are powerful tools for achieving this comprehensive understanding.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be used to assess the effects of these compounds on cellular morphology and function across a wide range of cell types. mdpi.com This can help in identifying novel therapeutic applications and understanding the cellular pathways modulated by these compounds. mdpi.com Chemogenomic libraries, which are collections of well-annotated pharmacological agents, can be used in these screens to suggest the molecular targets of hit compounds. chemdiv.com

Proteomic Profiling: Mass spectrometry-based proteomics can be employed to identify the protein targets of isoxazole-phenoxyacetate compounds. nih.gov Techniques like activity-based protein profiling (ABPP) and thermal proteome profiling can provide insights into how these compounds interact with the proteome and alter protein function. researchgate.net Isoxazoles themselves can act as photo-crosslinkers, which can be a valuable tool in identifying protein binding partners. biorxiv.org

Table 2: 'Omics' Approaches for Mechanistic Studies

| 'Omics' Approach | Information Gained | Application in Drug Discovery |

| Phenomics | Cellular fingerprints, morphological changes, pathway analysis. | Target deconvolution, identifying novel indications, assessing off-target effects. |

| Proteomics | Direct protein targets, changes in protein expression and post-translational modifications. | Mechanism of action studies, biomarker discovery, understanding drug resistance. |

Exploration of New Biological Targets and Pathways for Isoxazole-Phenoxyacetate Compounds

The isoxazole (B147169) scaffold is a versatile pharmacophore present in a wide range of biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netindexcopernicus.com Future research will focus on exploring new biological targets and pathways for isoxazole-phenoxyacetate compounds to expand their therapeutic potential.

Promising areas of investigation include:

Kinase Inhibition: Many isoxazole-containing compounds have been shown to inhibit protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer. drugbank.com Screening of isoxazole-phenoxyacetate libraries against a panel of kinases could uncover novel anticancer agents.

Enzyme Inhibition: Isoxazole derivatives have been found to inhibit various enzymes, including acetyl-CoA carboxylase, which is involved in fatty acid synthesis and is a target in oncology. semanticscholar.org Exploring other metabolic enzymes as potential targets could lead to new therapies for metabolic disorders.

Modulation of Inflammatory Pathways: The anti-inflammatory properties of some isoxazole derivatives suggest their potential in treating inflammatory diseases. nih.gov Investigating their effects on key inflammatory pathways, such as those involving cytokines and prostaglandins, could lead to the development of new anti-inflammatory drugs.

Antimicrobial Activity: The isoxazole nucleus is a component of several antibacterial drugs. researchgate.net Synthesis and screening of novel isoxazole-phenoxyacetate derivatives against a panel of pathogenic bacteria and fungi could identify new infectious disease therapies. researchgate.net

The continued exploration of these and other biological targets will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Basic Question: What structural features of ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate influence its reactivity and biological activity?

The compound combines a bromophenoxyacetate backbone with an isoxazole heterocycle. The bromine atom enhances electrophilic substitution potential, while the isoxazole ring contributes to π-π stacking interactions with biological targets. The ethyl ester group improves solubility in organic solvents, facilitating synthetic modifications. Comparative studies of similar phenoxyacetates (e.g., trifluoromethyl or nitro derivatives) suggest that substituent electronegativity and steric effects critically modulate reactivity and binding affinity .

Basic Question: What are standard synthetic methodologies for this compound?

A common approach involves nucleophilic substitution:

Phenolic precursor preparation : 4-Bromo-2-hydroxybenzaldehyde is reacted with ethyl bromoacetate in dry acetone using K₂CO₃ as a base, yielding the phenoxyacetate intermediate .

Isoxazole coupling : The aldehyde group undergoes cyclocondensation with hydroxylamine or nitrile oxides to form the isoxazole ring. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-oxidation .

Purification typically involves column chromatography with petroleum ether/ethyl acetate gradients (e.g., 10:1 to 3:1 v/v) .

Advanced Question: How can synthetic routes be optimized to improve yield and regioselectivity in isoxazole ring formation?

Regioselectivity challenges arise during isoxazole synthesis due to competing pathways (e.g., 3,5- vs. 4,5-substitution). Key strategies include:

- Catalytic control : Using Cu(I) or Ag(I) catalysts to direct cyclization toward the 5-position of isoxazole .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular dimerization .

- Temperature modulation : Lower temperatures (0–5°C) reduce kinetic byproducts, as shown in analogous isoxazole syntheses .

Advanced Question: How do researchers resolve contradictions in reported biological activity data for similar phenoxyacetate derivatives?

Discrepancies in antimicrobial or enzyme inhibition data often stem from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., COX-1 vs. COX-2) .

- Structural analogs : Subtle substituent changes (e.g., bromo vs. chloro) alter logP and hydrogen-bonding capacity, impacting membrane permeability .

- Dosage thresholds : Nonlinear dose-response curves require rigorous IC₅₀/EC₅₀ validation across multiple concentrations .

Basic Question: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and ester linkage. Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm) and isoxazole proton singlet (δ 8.2–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₂BrNO₄: ~334.2 g/mol) and detects halogen isotope patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Question: What mechanistic insights explain the compound’s potential enzyme inhibition?

Molecular docking studies of analogous phenoxyacetates suggest:

- Active-site interactions : The bromophenoxy group occupies hydrophobic pockets in cyclooxygenase (COX) or cytochrome P450 enzymes, while the isoxazole nitrogen forms hydrogen bonds with catalytic residues .

- Allosteric modulation : The ethyl ester may stabilize enzyme conformations that reduce substrate access, as observed in PPAR-γ ligand studies .

Basic Question: How does hydrolysis of the ethyl ester affect bioactivity?

Hydrolysis under acidic/basic conditions converts the ester to a carboxylic acid, increasing polarity and altering pharmacokinetics. For example:

- Acid derivatives : Enhanced water solubility improves in vitro bioavailability but may reduce blood-brain barrier penetration .

- Biological activity : The free carboxylic acid can chelate metal ions in enzymatic active sites, as seen in metalloprotease inhibitors .

Advanced Question: What strategies mitigate instability during long-term storage?

- Lyophilization : Freeze-drying in inert atmospheres (argon/nitrogen) prevents ester hydrolysis .

- Additives : Antioxidants (e.g., BHT) and desiccants (silica gel) reduce oxidative and hydrolytic degradation .

- Temperature control : Storage at –20°C in amber vials minimizes photodegradation .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR trends from related compounds include:

- Halogen substitution : Bromine at the 4-position enhances halogen bonding with target proteins compared to chlorine .

- Isoxazole modifications : Methyl or trifluoromethyl groups at the 3-position increase metabolic stability .

- Ester replacement : Amide or carbamate analogs improve in vivo half-life .

Basic Question: What computational tools predict the compound’s ADMET properties?

- In silico models : SwissADME predicts moderate gastrointestinal absorption (TPSA = 75 Ų) but poor blood-brain barrier penetration .

- Toxicity screening : ProTox-II identifies potential hepatotoxicity (LD₅₀ ~500 mg/kg) due to esterase-mediated metabolite accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.